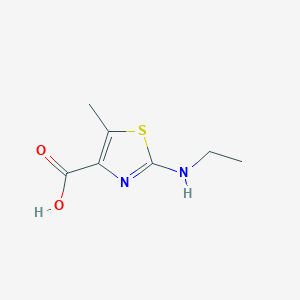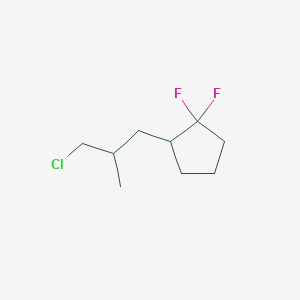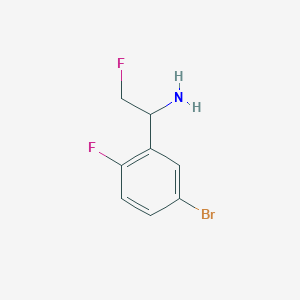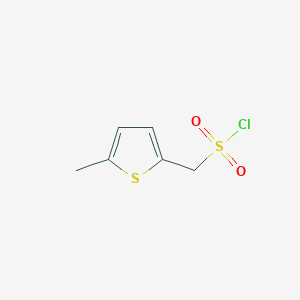
3-(3,4-Diaminophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Diaminophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H10N2O2 It is characterized by the presence of a phenyl ring substituted with two amino groups at the 3 and 4 positions, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-diaminobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Diaminophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3,4-dinitrophenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3,4-diaminophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Diaminophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroxyphenyl)prop-2-enoic acid:
3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Contains methoxy groups instead of amino groups.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
Uniqueness
3-(3,4-Diaminophenyl)prop-2-enoic acid is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with hydroxyl or methoxy groups.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(E)-3-(3,4-diaminophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10N2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,10-11H2,(H,12,13)/b4-2+ |
InChI-Schlüssel |
BBYGYXLNKUQENY-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)



![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)

![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)

![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)

![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)


![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
